Thiobenzophenone

描述

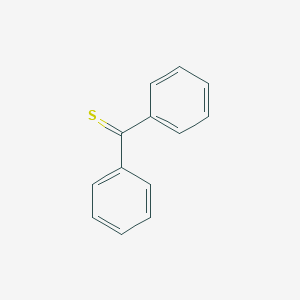

Thiobenzophenone is a useful research compound. Its molecular formula is C13H10S and its molecular weight is 198.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

1.1 Synthesis of Sulfur Heterocycles

Thiobenzophenone is extensively used in the synthesis of sulfur-containing heterocycles. These compounds are important in pharmaceuticals and agrochemicals due to their biological activities. The microreview by Karpov et al. summarizes various synthetic routes utilizing this compound to create 3-, 4-, 5-, and 6-membered sulfur heterocycles, highlighting its versatility as a building block in organic synthesis .

Table 1: Types of Sulfur Heterocycles Synthesized Using this compound

| Heterocycle Type | Ring Size | Example Compounds | Reference |

|---|---|---|---|

| Thiazoles | 5 | Thiazole derivatives | |

| Thiophenes | 5 | Thiophene derivatives | |

| Dithiins | 6 | Dithiin derivatives | |

| Benzothiazoles | 6 | Benzothiazole derivatives |

Analytical Chemistry

2.1 Spectrophotometric Applications

This compound serves as a reagent in various spectrophotometric methods for the detection and quantification of metals such as mercury and palladium. Research indicates that TMK can form stable complexes with these metals, allowing for sensitive detection.

- Mercury Detection : A study demonstrated the use of this compound for the spectrophotometric determination of mercury in environmental samples. The method involved cloud point extraction with Triton X-114, yielding a detection limit suitable for trace analysis .

- Palladium Detection : Another application involves simultaneous spectrophotometric determination of mercury and palladium using TMK, showcasing its utility in multi-metal analysis .

Table 2: Spectrophotometric Methods Utilizing this compound

| Metal Detected | Method Description | Detection Limit | Reference |

|---|---|---|---|

| Mercury | Cloud point extraction with Triton X-114 | Low ppb levels | |

| Palladium | Complex formation at pH 3.5 | Low ppb levels |

Photochemical Applications

This compound is also recognized for its photochemical properties, particularly in photoinitiation processes for polymerization reactions. Its ability to absorb UV light makes it a valuable component in UV-curable coatings and inks.

- Photoinitiator in Polymers : Research has shown that this compound can effectively initiate polymerization under UV light, making it suitable for applications in coatings and adhesives .

Case Studies

4.1 Case Study: Environmental Monitoring

A study conducted by Karpov et al. utilized this compound in the analysis of water samples for mercury contamination. The method involved complexation followed by spectrophotometric measurement, demonstrating high sensitivity and specificity for environmental monitoring purposes.

- Findings : The study reported detection limits lower than regulatory thresholds, establishing this compound as an effective reagent for environmental analysis.

属性

IUPAC Name |

diphenylmethanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10S/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDVRYDDMGRFAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342088 | |

| Record name | Thiobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450-31-3 | |

| Record name | Thiobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYQ6P4G3UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。